3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol
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Description
“3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol” is a chemical compound that belongs to the class of tetrahydroisoquinolines . Tetrahydroisoquinolines are widely distributed in nature as alkaloids and due to their diverse broad-spectrum biological activity, they are employed in medicinal chemistry . They have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization, a classical method of synthesis leading to the tetrahydroisoquinoline core .Molecular Structure Analysis
The molecular structure of “3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol” can be represented by the empirical formula C12H17NO3 . This compound has a molecular weight of 223.27 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. The Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization are two key reactions involved in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . The Petasis reaction is a multi-component reaction that combines an amine, a boronic acid, and a carbonyl compound to form amines . The Pomeranz–Fritsch–Bobbitt cyclization is a classical method of synthesis leading to the tetrahydroisoquinoline core .Future Directions
The future directions for research on “3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol” and similar compounds could involve further exploration of their biological activities and potential applications in drug development. For instance, 1,2,3,4-Tetrahydroisoquinoline carboxylic acids in their optically pure form are important building blocks for the synthesis of natural products and synthetic pharmaceuticals, and are currently subject to growing interest . Recently, a series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
properties
IUPAC Name |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-13-8-10-5-6-15-12(4-3-7-16)11(10)9-14(13)18-2/h8-9,12,15-16H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYQDEIGHYQNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369985 |
Source
|
Record name | 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |
CAS RN |
148204-28-8 |
Source
|
Record name | 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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